

Technical Guide: Physicochemical Properties of (3R,4R)-4-aminooxolan-3-ol

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Compound of Interest

Compound Name: (3R,4R)-4-aminooxolan-3-ol

Cat. No.: B568855

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the known and predicted physical properties of the chiral amino alcohol **(3R,4R)-4-aminooxolan-3-ol**. Due to a notable absence of experimentally derived data in publicly accessible literature, this guide presents computed physicochemical parameters sourced from established chemical databases. Furthermore, it outlines standardized, generalized experimental protocols for the determination of key physical properties including melting point, solubility, pKa, and specific rotation. These methodologies are presented to guide researchers in the empirical characterization of this and structurally related compounds. A logical workflow for the physicochemical characterization of a novel chemical entity is also provided in a visual format.

Introduction

(3R,4R)-4-aminooxolan-3-ol, a substituted tetrahydrofuran derivative, possesses structural motifs of interest in medicinal chemistry and drug development. The presence of two chiral centers, along with amino and hydroxyl functional groups, suggests its potential for specific molecular interactions and a distinct pharmacological profile. A thorough understanding of its physical properties is fundamental for its application in research and development, influencing aspects such as formulation, bioavailability, and interaction with biological systems. This guide aims to consolidate the available information and provide a framework for its experimental characterization.

Physicochemical Properties

Comprehensive searches of scientific literature and chemical databases have revealed a scarcity of experimentally determined physical properties for **(3R,4R)-4-aminooxolan-3-ol**. The data presented herein are primarily computed values obtained from reliable sources.

Summary of Known and Computed Properties

The following tables summarize the available identifying and computed physicochemical data for **(3R,4R)-4-aminooxolan-3-ol**.

Table 1: Chemical Identifiers for **(3R,4R)-4-aminooxolan-3-ol**

Identifier	Value	Source
IUPAC Name	(3R,4R)-4-aminooxolan-3-ol	PubChem[1]
Molecular Formula	C ₄ H ₉ NO ₂	PubChem[1]
Molecular Weight	103.12 g/mol	PubChem[1]
Canonical SMILES	C1--INVALID-LINK-- O">C@HN	PubChem[1]
InChI Key	HQVKXDYSIGDGSY- DMTCNVIQSA-N	PubChem[1]
CAS Number	153610-11-8, 535936-61-9	PubChem[1]

Table 2: Computed Physical and Chemical Properties of **(3R,4R)-4-aminooxolan-3-ol**

Property	Predicted Value	Source
XLogP3-AA	-1.6	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Exact Mass	103.063328530 Da	PubChem[1]
Topological Polar Surface Area	55.5 Å ²	PubChem[1]

Generalized Experimental Protocols

The following sections detail standard laboratory procedures for the experimental determination of key physical properties of a solid organic compound such as **(3R,4R)-4-aminooxolan-3-ol**.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions to a liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the dry, powdered sample is loaded into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or temperature probe.
- **Heating:** The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- **Observation:** The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point. A narrow melting range is indicative of a pure compound.

Aqueous Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology: Shake-Flask Method

- Sample Preparation: An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.
- Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation. The result is typically expressed in mg/mL or mol/L.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid. For an amino alcohol, the pKa of the protonated amino group is a key parameter.

Methodology: Potentiometric Titration

- Solution Preparation: A known concentration of the compound is dissolved in water or a suitable co-solvent. The solution is made acidic (e.g., with 0.1 M HCl) to ensure the amino group is fully protonated.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
- pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the protonated amino groups have been neutralized.

Specific Rotation Measurement

Specific rotation is a characteristic property of a chiral compound and is the angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and path length.

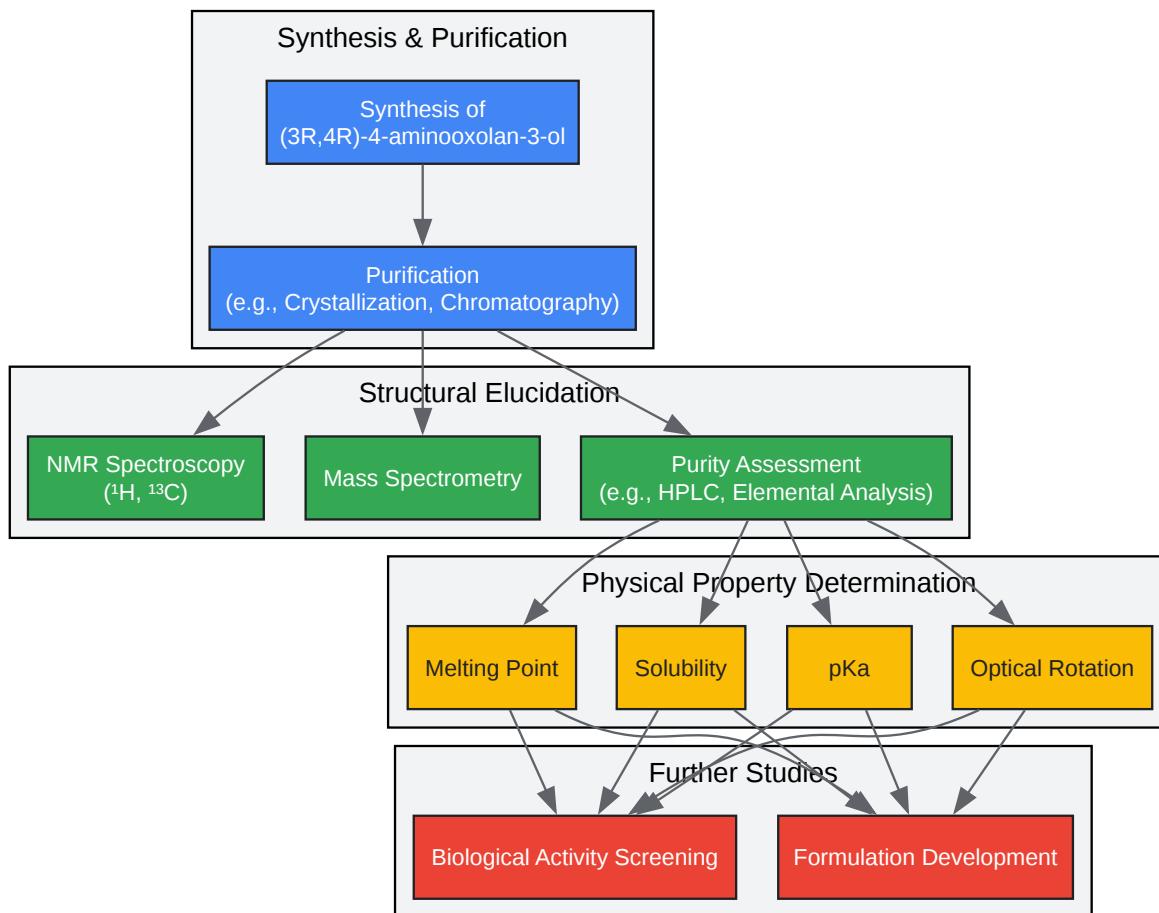
Methodology: Polarimetry

- Solution Preparation: A solution of the compound is prepared by accurately weighing the sample and dissolving it in a known volume of a suitable solvent.
- Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent). The prepared solution is then placed in a sample cell of a known path length.
- Measurement: Monochromatic, plane-polarized light is passed through the sample, and the observed angle of rotation is measured.
- Calculation: The specific rotation ($[\alpha]$) is calculated using the formula: $[\alpha] = \alpha / (l * c)$ where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The temperature and wavelength of light used are also reported. For **(3R,4R)-4-aminooxolan-3-ol**, a non-zero specific rotation would be expected.

Visualized Workflows

General Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the initial characterization of a novel chemical compound.

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Caption: Workflow for the Characterization of a Novel Compound.

Conclusion

While **(3R,4R)-4-aminooxolan-3-ol** is commercially available and possesses features that make it a compound of interest for further research, there is a clear lack of published experimental data regarding its fundamental physical properties. The computed data provided in this guide offer a preliminary understanding of its physicochemical profile. The generalized experimental protocols outlined herein provide a roadmap for researchers to empirically determine these crucial parameters, which are essential for any future application in drug

development or scientific investigation. The generation of such experimental data would be a valuable contribution to the chemical and pharmaceutical sciences.

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References

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of (3R,4R)-4-aminoxolan-3-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b568855#physical-properties-of-3r-4r-4-aminoxolan-3-ol>

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